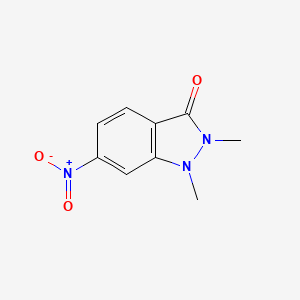
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with 6-nitrobenzaldehyde, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3H-Indazol-3-one, 1,2-dihydro-: Shares the indazole core but lacks the nitro and dimethyl groups.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: Contains a similar imidazole ring but differs in functional groups.
Uniqueness
1,2-Dimethyl-6-nitro-1,2-dihydro-3H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and dimethyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
716-36-9 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1,2-dimethyl-6-nitroindazol-3-one |
InChI |
InChI=1S/C9H9N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11(10)2/h3-5H,1-2H3 |
InChI Key |
KCNXNTZAKWPPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















